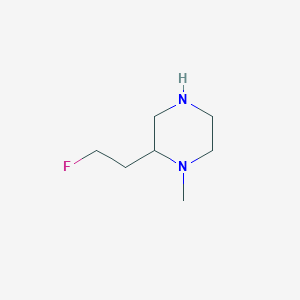

2-(2-Fluoroethyl)-1-methylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15FN2 |

|---|---|

Molecular Weight |

146.21 g/mol |

IUPAC Name |

2-(2-fluoroethyl)-1-methylpiperazine |

InChI |

InChI=1S/C7H15FN2/c1-10-5-4-9-6-7(10)2-3-8/h7,9H,2-6H2,1H3 |

InChI Key |

ZGOJINIQMQDGOU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNCC1CCF |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of 2 2 Fluoroethyl 1 Methylpiperazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Proton (¹H) NMR Analysis

No published data found.

Carbon-13 (¹³C) NMR Analysis

No published data found.

Fluorine-19 (¹⁹F) NMR Analysis

No published data found.

Heteronuclear Coupling and Spectral Interpretation

No published data found.

Mass Spectrometry (MS) Techniques for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS)

No published data found.

Electrospray Ionization (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique indispensable for the analysis of polar and thermally labile compounds, making it well-suited for piperazine (B1678402) derivatives. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]⁺ in the positive ion mode. nih.gov

For 2-(2-Fluoroethyl)-1-methylpiperazine, the two nitrogen atoms in the piperazine ring are basic and readily accept a proton. ESI-MS in positive ion mode would therefore be expected to produce a prominent ion corresponding to the protonated molecule. This technique is highly sensitive and can provide accurate molecular weight information.

Tandem mass spectrometry (ESI-MS/MS) can be further utilized for structural elucidation. scielo.br By selecting the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides valuable information about the molecule's structure, such as the cleavage of the fluoroethyl side chain or fragmentation of the piperazine ring. This method is crucial for distinguishing between isomers and identifying metabolites or degradation products in complex matrices. scielo.brnih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) represents a powerful analytical platform that combines the separation capabilities of liquid chromatography with the high-resolution and high mass-accuracy detection of a Q-TOF mass spectrometer. nih.govresearchgate.net This technique is particularly valuable for the analysis of compounds in complex mixtures, such as biological fluids or reaction mixtures. nih.gov

A typical LC-Q-TOF-MS method for a piperazine derivative would involve:

Chromatographic Separation: The sample is first injected into an LC system, often using a reversed-phase column (e.g., C18), to separate the analyte from other components based on polarity. researchgate.net

Ionization: The eluent from the LC column is directed to an ESI source to generate ions.

Mass Analysis: The ions are then analyzed by the Q-TOF instrument, which provides high-resolution mass data. This allows for the determination of the elemental composition of the parent ion and its fragments with a high degree of confidence. nih.gov

The high sensitivity and selectivity of LC-Q-TOF-MS make it an ideal method for pharmacokinetic and biodistribution studies of piperazine derivatives. nih.govnih.gov It allows for the detection and quantification of the parent drug and its metabolites at very low concentrations (ng/mL levels). nih.gov

| Parameter | Description | Typical Value/Setting |

| LC Column | Stationary phase used for separation | C18, Reversed-Phase |

| Mobile Phase | Solvents used to elute the compound | Acetonitrile (B52724)/Water with formic acid or ammonium (B1175870) acetate |

| Ionization Mode | Method for generating ions | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Type of detector | Quadrupole Time-of-Flight (Q-TOF) |

| Resolution | Ability to distinguish between close m/z values | High (e.g., >10,000 FWHM) |

| Mass Accuracy | Closeness of measured mass to true mass | High (e.g., <5 ppm) |

| Limit of Quantification | Lowest concentration reliably measured | Low ng/mL range nih.gov |

Chromatographic Methods for Purity and Separation

Gas Chromatography (GC) for Purity Determination

Gas Chromatography (GC) is a robust and highly efficient method for assessing the purity of volatile and thermally stable compounds like this compound. researchgate.net It is particularly useful for detecting and quantifying volatile impurities, residual solvents, or precursors. researchgate.net

A typical GC method for analyzing simple piperazines involves a capillary column with a mid-polarity stationary phase, such as (50%-Phenyl)-methylpolysiloxane (DB-17). researchgate.nethakon-art.com A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds and a wide linear range. chinjmap.com

Key parameters for a GC method are summarized below:

| Parameter | Description | Typical Value/Setting |

| Column | Capillary column for separation | DB-17 or similar, 30 m x 0.53 mm, 1 µm film researchgate.net |

| Carrier Gas | Inert gas to move sample through the column | Helium or Nitrogen researchgate.net |

| Injector Temperature | Temperature to vaporize the sample | 230-250 °C researchgate.netchinjmap.com |

| Detector | Device to detect eluting compounds | Flame Ionization Detector (FID) |

| Detector Temperature | Temperature of the detector | 260-280 °C researchgate.netchinjmap.com |

| Temperature Program | Ramping of column temperature for separation | e.g., Initial 70°C, ramp to 180°C chinjmap.com |

This method allows for excellent separation of piperazine and its alkylated derivatives with good resolution and peak shapes, making it suitable for routine quality control. hakon-art.com

Conformational Analysis Studies on Piperazine Ring Systems

The piperazine ring, like cyclohexane, is not planar and predominantly adopts a chair conformation to minimize steric and torsional strain. researchgate.net In this conformation, substituents on the ring can occupy either axial or equatorial positions. For substituted piperazines like this compound, the conformational preference is critical as it can influence the molecule's physical properties and biological activity. nih.gov

Studies on related systems, such as 1-methylpiperazinediium cations, have confirmed the chair conformation in the solid state through X-ray crystallography. researchgate.net For 1-arylpiperazines, the orientation between the aryl and piperazine rings is determined by electronic effects of the substituents. researchgate.net

In this compound, the two substituents will have a preferred orientation. Generally, larger substituents favor the equatorial position to reduce steric hindrance (1,3-diaxial interactions). Therefore, it is highly probable that the 2-(2-fluoroethyl) group, being larger than a hydrogen atom, will preferentially occupy an equatorial position. The 1-methyl group will also have a preference for the equatorial position, although nitrogen inversion can complicate the conformational landscape compared to cyclohexane. Computational modeling and NMR spectroscopy are key techniques used to determine the most stable conformations and the energy barriers between them. nih.gov

Computational and Theoretical Investigations of 2 2 Fluoroethyl 1 Methylpiperazine Analogues

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure and optimized geometry of 2-(2-Fluoroethyl)-1-methylpiperazine analogues. researchgate.net These calculations provide a detailed picture of the molecule's three-dimensional conformation, which is crucial for its interaction with biological targets.

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. mdpi.com For piperazine (B1678402) derivatives, this involves determining the preferred conformation of the piperazine ring (chair, boat, or twist-boat) and the orientation of its substituents. The resulting optimized geometry is the starting point for more complex computational studies, such as molecular docking. researchgate.net Key parameters obtained from these calculations include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape and steric profile.

Furthermore, quantum chemical calculations can elucidate various electronic properties. nih.gov The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which identify regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.net This information is vital for predicting non-covalent interactions, such as hydrogen bonds and electrostatic interactions, which are often key to a ligand's binding affinity for its target. mdpi.com Other important parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. ekb.eg

| Parameter | Calculated Value (Illustrative for an Analogue) |

|---|---|

| Total Energy (Hartree) | -558.723 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | 0.89 |

| HOMO-LUMO Gap (eV) | 7.34 |

| Dipole Moment (Debye) | 2.58 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.gov For analogues of this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that contribute to binding affinity. mdpi.com This method is instrumental in structure-based drug design, where the goal is to design molecules that fit perfectly into the binding site of a target protein. nih.gov

The process begins with the three-dimensional structures of both the ligand (the piperazine analogue) and the target protein, which is often obtained from crystallographic data in the Protein Data Bank (PDB). The ligand's conformation, as determined by geometry optimization, is then placed into the receptor's active site, and a scoring function is used to evaluate the binding affinity of different poses. nih.gov These scoring functions estimate the free energy of binding, with lower scores typically indicating a more favorable interaction.

The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the target's binding pocket. mdpi.com For example, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the fluoroethyl group may participate in hydrophobic or halogen bonding interactions. mdpi.com Understanding these interactions at the molecular level provides a rational basis for modifying the ligand's structure to improve its potency and selectivity. nih.gov

| Analogue | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analogue A | Dopamine (B1211576) D2 Receptor (e.g., 6CM4) | -8.5 | Asp114, Ser193, Phe389 |

| Analogue B | Serotonin (B10506) 5-HT2A Receptor (e.g., 6A93) | -9.2 | Asp155, Ser242, Trp336 |

| Analogue C | Sigma-1 Receptor (e.g., 5HK1) | -7.9 | Glu172, Tyr103 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties, or "descriptors," that are most influential for a compound's activity, QSAR models can be used to predict the activity of novel, untested molecules. nih.gov This predictive capability is highly valuable in drug discovery, as it allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing. mdpi.com

To develop a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (which describe the connectivity of the molecule), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). mdpi.comopenpharmaceuticalsciencesjournal.com Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. mdpi.com

The validity and predictive power of a QSAR model are assessed through rigorous statistical validation, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. scispace.com For analogues of this compound, a robust QSAR model could guide the design of new derivatives with enhanced potency by indicating which structural modifications are likely to be beneficial. nih.gov

| QSAR Model for a Series of Piperazine Analogues | Statistical Parameters |

|---|---|

| Equation | pIC50 = 0.5 * LogP - 0.2 * TPSA + 0.1 * MW + 2.5 |

| Correlation Coefficient (R²) | 0.85 |

| Cross-validated R² (Q²) | 0.75 |

| Predictive R² (for external test set) | 0.70 |

In Silico Assessment of Molecular Properties for Research Design

In addition to predicting biological activity, computational methods are widely used to assess the pharmacokinetic properties of drug candidates, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov The in silico prediction of these properties at an early stage of drug discovery can help to identify compounds with poor drug-like characteristics, thus reducing the likelihood of late-stage failures. researchtrend.net

Various molecular properties that are known to influence a compound's ADMET profile can be calculated. These include lipophilicity (LogP), aqueous solubility (LogS), molecular weight, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. mdpi.com These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess a compound's potential for oral bioavailability. mdpi.com

Computational models are also available to predict more complex ADMET endpoints, such as intestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential toxicity. nih.gov For analogues of this compound, these in silico predictions can provide a comprehensive profile of their likely behavior in the body, which is critical for guiding the design of compounds with favorable pharmacokinetic properties. nih.govresearchtrend.net

| Property | Predicted Value (Illustrative for an Analogue) | Interpretation |

|---|---|---|

| Molecular Weight | 158.23 g/mol | Complies with Lipinski's Rule (<500) |

| LogP | 1.2 | Optimal lipophilicity (typically <5) |

| Topological Polar Surface Area (TPSA) | 12.5 Ų | Good potential for oral absorption and BBB penetration (<90) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeability | High | Likely to cross the blood-brain barrier |

Structure Activity Relationship Sar Studies of Fluorinated Piperazine Derivatives

Influence of the Fluoroethyl Moiety on Biological Activity Profiles

The introduction of a fluoroethyl group at the 2-position of the piperazine (B1678402) ring can significantly alter a molecule's biological activity. Fluorine substitution is a widely recognized strategy in drug design to enhance crucial pharmacokinetic and pharmacodynamic properties. mdpi.com The high electronegativity of fluorine can influence the acidity of nearby protons and create favorable electrostatic interactions with biological targets. nih.gov Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound. mdpi.com

Research on fluorinated piperazine analogues demonstrates that the presence of fluorine can directly impact binding affinity and selectivity. For instance, studies on norfloxacin (B1679917) analogues, which contain a piperazine ring, have shown that the fluorine atom primarily affects the binding area of the molecule with its target, DNA gyrase. nih.gov In the context of sigma receptor ligands, fluoroalkyl derivatives are considered to have favorable properties for use as Positron Emission Tomography (PET) tracers. researchgate.net Specifically, an (S)-configured fluoroethyl-substituted piperazine derivative has been investigated for its potential in imaging σ1 receptors in the brain, underscoring the importance of this moiety for specific biological applications. researchgate.net The fluoroethyl group, therefore, is not merely a passive addition but an active contributor to the molecule's interaction profile, influencing its binding, stability, and suitability for specific therapeutic or diagnostic roles.

| Structural Modification | Observed Influence on Biological Profile | Potential Rationale |

|---|---|---|

| Introduction of Fluoroethyl Moiety | Enhanced metabolic stability and membrane permeation. mdpi.com | Blocking sites of oxidative metabolism. |

| Fluorine Substitution | Altered binding area and affinity for biological targets. nih.gov | Modulation of electrostatic potential and formation of specific polar interactions. |

| Fluoroalkylation | Favorable properties for PET imaging agents. researchgate.net | Allows for radiolabeling with 18F without significantly altering biological activity. |

Role of the Piperazine Nitrogen Substitution (e.g., N-methyl) on Molecular Recognition

The substitution at the nitrogen atoms of the piperazine ring is a critical determinant of a compound's affinity and selectivity for its biological targets. The N-methyl group in 2-(2-Fluoroethyl)-1-methylpiperazine is a key feature that dictates its molecular recognition properties. The piperazine ring itself, with its two opposing nitrogen atoms, provides structural rigidity and hydrogen bond accepting capabilities, which often leads to improved target affinity and specificity. nih.gov

The nature of the substituent on the piperazine nitrogen can dramatically alter the pharmacological profile. For example, in a series of chalcone (B49325) derivatives, the incorporation of an N-methyl group onto the piperazine ring decreased inhibitory activity against monoamine oxidase B (MAO-B) but significantly enhanced potency against acetylcholinesterase (AChE). mdpi.com This highlights that even a small alkyl group like methyl can pivot the biological activity towards different targets. Similarly, extensive research on hybrid aminotetralin arylpiperazine molecules has shown that the nature of the N-substitution on the piperazine ring plays a vital role in determining binding affinities and selectivity for dopamine (B1211576) D2 and D3 receptors. nih.gov The N-methyl group, therefore, is crucial for orienting the molecule within a binding pocket, influencing solubility, and modulating the basicity of the nitrogen atom, all of which are key factors in molecular recognition. mdpi.comnih.gov

| Piperazine N-Substituent | Target/System | Impact on Molecular Recognition |

|---|---|---|

| N-Methyl (vs. N-H) on Chalcones | MAO-B / AChE | Decreased MAO-B inhibition but significantly improved AChE inhibition. mdpi.com |

| Various N-Aromatic Heterocycles | Dopamine D3 Receptor | The nature of the N-substituent is critical for maintaining high affinity and selectivity. nih.gov |

| N-Methyl on Piperazino-modified DNA | DNA/RNA Hybridization | The N-methylpiperazino group helps stabilize duplex formation with target DNA strands. oup.com |

Stereochemical Aspects of Fluorinated Piperazine Activity and Selectivity

Stereochemistry plays a pivotal role in the interaction of drug molecules with chiral biological targets such as receptors and enzymes. For a substituted piperazine like this compound, the carbon at the 2-position is a chiral center, meaning the compound can exist as two distinct enantiomers (R and S). The spatial arrangement of the fluoroethyl group will differ between these enantiomers, which can lead to significant differences in their biological activity and selectivity.

Electronic and Steric Properties in Modulating In Vitro Interactions

The in vitro interactions of fluorinated piperazine derivatives are governed by a combination of their electronic and steric properties. The piperazine ring itself offers a rigid scaffold with a defined polar surface area due to its two nitrogen atoms, which can act as hydrogen bond acceptors. nih.gov

Electronic Properties: The introduction of a fluoroethyl group significantly modifies the electronic landscape of the molecule. Fluorine is the most electronegative element, and its strong electron-withdrawing nature can lower the pKa of the nearby piperazine nitrogen, affecting its ionization state at physiological pH. This change in basicity can influence interactions with acidic residues in a protein's active site. nih.gov The negative electrostatic potential associated with fluorine atoms can also lead to specific dipole-dipole or hydrogen bond interactions that enhance binding affinity. nih.gov In some classes of inhibitors, aromatic rings substituted with electron-withdrawing groups like fluorine have been shown to produce potent activity. nih.gov

Applications in Chemical Biology and Medicinal Chemistry Research: in Vitro Perspectives

Development as Molecular Probes and Radioligands for In Vitro Target Engagement

The unique physicochemical properties of the 2-(2-Fluoroethyl)-1-methylpiperazine moiety have been leveraged in the synthesis of specialized molecular probes and radioligands. These tools are instrumental in in vitro studies for elucidating target engagement, understanding cellular uptake mechanisms, and characterizing receptor-ligand interactions.

Exploration as mTOR Inhibitor Derivatives (e.g., [18F]mBPET-1) for Cell Uptake Studies

The mammalian target of rapamycin (mTOR) is a critical kinase involved in cell growth and proliferation pathways, and its dysregulation is a hallmark of many cancers, including HER2 positive breast cancer. nih.govnih.gov To better understand and potentially predict therapeutic response to mTOR inhibitors, a fluorine-18 (B77423) labeled molecular probe, [18F]mBPET-1, was designed and synthesized. nih.gov This probe incorporates a derivative of the this compound scaffold.

The radiosynthesis of [18F]mBPET-1, chemically named [18F]1-((1-(2-Fluoroethyl)-1H-1,2,3-triazol-4-yl) methyl)-4-((5-methoxy-2-phenylbenzofuran-4-yl) methyl) piperazine (B1678402), was achieved through a two-step automated process. nih.govnih.gov The process begins with the production of 2-[18F]fluoroethylazide, which is then subjected to a "Click chemistry" reaction to yield the final product. nih.gov The resulting radioligand demonstrated high radiochemical purity (≥99% at the end of synthesis) and good metabolic stability. nih.govnih.gov

In vitro cell uptake assays using a panel of four breast cancer cell lines revealed that [18F]mBPET-1 could differentiate between mTOR inhibitor-sensitive and insensitive cells. nih.govnih.gov Specifically, there was a 1.3 to 1.9-fold increased uptake of the radioprobe in RAD001 (everolimus)-sensitive cells compared to their insensitive counterparts. nih.govnih.gov These findings underscore the potential of molecular probes containing the this compound scaffold to investigate the intricacies of drug sensitivity and resistance in cancer cell lines.

Interactive Data Table: In Vitro Cell Uptake of [18F]mBPET-1 in Breast Cancer Cell Lines

| Property | Value | Source |

| Increased Uptake in Sensitive vs. Insensitive Cells | 1.3-1.9 fold | nih.govnih.gov |

| Radiochemical Purity (at end of synthesis) | ≥99% | nih.govnih.gov |

| Lipophilicity (logD7.4) | 0.89 | nih.govnih.gov |

| Molar Activity Range (GBq/μmol) | 24.8 - 78.6 | nih.govnih.gov |

Research into Opioid Receptor Ligands for Binding Assays

A comprehensive review of the scientific literature did not yield specific studies detailing the synthesis or in vitro evaluation of this compound as a direct component of opioid receptor ligands for binding assays. While piperazine derivatives are a known class of compounds investigated for their activity at opioid receptors, research directly implicating the this compound moiety in this context is not presently available. nih.govijrrjournal.com

Muscarinic Receptor Ligand Investigations (e.g., Pirenzepine Analogues)

While pirenzepine, a selective M1 muscarinic receptor antagonist, contains a piperazine ring, and various analogues have been synthesized by modifying this ring, there is no specific mention in the available literature of analogues incorporating the this compound moiety for muscarinic receptor binding investigations. nih.govnih.gov

Integration into Investigational Compound Classes for In Vitro Activity Assessment

Beyond its use in molecular probes, the this compound scaffold has been considered for inclusion in novel investigational compounds to evaluate their potential therapeutic activities in in vitro settings.

Contribution to Fluoroquinolone Antibacterial Research (In Vitro Potency Studies)

The piperazine ring is a common substituent at the C-7 position of the fluoroquinolone antibacterial scaffold and is known to influence the spectrum and potency of these drugs. nih.gov However, a detailed search of the scientific literature did not reveal specific studies where this compound was incorporated into fluoroquinolone derivatives and evaluated for in vitro antibacterial potency. While numerous N-substituted piperazinyl quinolone derivatives have been synthesized and tested, the specific contribution of the this compound moiety to the in vitro activity of fluoroquinolones has not been explicitly detailed in the reviewed literature. nih.gov

Role in Antimycobacterial Agent Development (In Vitro Efficacy)

No published studies were identified that evaluate the in vitro efficacy of this compound against any mycobacterial strains.

Studies on Dual Enzyme Inhibition (e.g., MAO-B/AChE)

There are no available in vitro studies reporting the inhibitory activity (e.g., IC50, Ki) of this compound against monoamine oxidase B (MAO-B) or acetylcholinesterase (AChE).

Evaluation of In Vitro Metabolic Stability in Biological Matrices

Data on the in vitro metabolic stability of this compound in biological matrices, such as human liver microsomes or hepatocytes, are not available. Key parameters like metabolic half-life (T½) and intrinsic clearance (CLint) have not been reported for this specific compound.

Cell-Based Ligand Uptake and Binding Assays for Receptor Characterization (In Vitro)

No literature was found describing the use of this compound in cell-based ligand uptake or binding assays for the characterization of any specific receptors.

Future Research Directions and Unexplored Potential of 2 2 Fluoroethyl 1 Methylpiperazine and Analogues

Advancements in Targeted Synthetic Methodologies for Novel Derivatives

The structural diversity of piperazine-containing drugs has historically been limited, with most modifications occurring at the nitrogen positions. mdpi.com Future research must focus on novel synthetic methods that allow for precise functionalization of the carbon backbone of the piperazine (B1678402) ring, opening new avenues for creating structurally unique and potent analogues of 2-(2-Fluoroethyl)-1-methylpiperazine.

Recent breakthroughs in C-H functionalization offer a powerful toolkit for this purpose. mdpi.com For instance, photoredox catalysis has emerged as a robust method for the direct arylation and alkylation of the α-amino C-H bonds in N-Boc protected piperazines. mdpi.com Applying such techniques could allow for the introduction of a wide array of substituents at the C-2, C-3, C-5, and C-6 positions of the piperazine core, creating novel derivatives that were previously inaccessible. Similarly, methods involving rearrangement reactions, such as the aza-Wittig or Curtius rearrangements, provide alternative pathways to diverse piperazine analogues. researchgate.netbenthamdirect.comeurekaselect.com These advanced strategies move beyond simple N-alkylation or N-arylation, enabling the synthesis of compounds with finely tuned three-dimensional structures designed for specific biological targets.

| Synthetic Strategy | Description | Potential Application to this compound Analogues | References |

|---|---|---|---|

| Traditional N-Substitution | Alkylation, acylation, or arylation at the nitrogen atoms of the piperazine ring. | Modification of the N-1 methyl group or synthesis of analogues with different substituents at N-1. | wm.edu |

| Photoredox C-H Functionalization | Uses light and a photocatalyst to activate C-H bonds on the piperazine ring for direct coupling with other molecules. | Direct introduction of aryl or alkyl groups at positions C-3, C-5, or C-6 to create novel steric and electronic profiles. | mdpi.com |

| Asymmetric Lithiation | Enantioselective deprotonation of a C-H bond adjacent to a nitrogen, followed by reaction with an electrophile. | Creation of chiral centers on the piperazine ring, leading to enantiomerically pure derivatives with potentially distinct biological activities. | mdpi.com |

| Rearrangement Reactions (e.g., Ugi-Smiles, Schmidt) | Complex, multi-component reactions that construct or modify the heterocyclic ring system through molecular rearrangements. | Generation of highly complex and diverse piperazine scaffolds from linear precursors. | benthamdirect.comscilit.com |

Integration of Emerging Advanced Characterization Techniques

The precise structural elucidation of novel fluorinated piperazine derivatives is critical for understanding their structure-activity relationships. While standard techniques are valuable, emerging advanced characterization methods are necessary to resolve the complex structural and conformational questions posed by these molecules.

For fluorinated compounds, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is an exceptionally powerful tool. nih.govrsc.org The ¹⁹F nucleus offers high sensitivity, 100% natural abundance, and a wide chemical shift range, making it an ideal spectroscopic probe. nih.govresearchgate.net Advanced 2D NMR experiments that correlate ¹⁹F with ¹H and ¹³C nuclei can provide unambiguous structural assignments and detailed conformational insights, even in complex mixtures, without the need for physical separation. nih.govrsc.org Furthermore, analysis of fluorine relaxation and Nuclear Overhauser Effects (NOEs) can yield quantitative data on molecular dynamics and internuclear distances. biophysics.org

Advanced Mass Spectrometry (MS) techniques, particularly those combining high-resolution measurements with tandem MS (MS/MS), are crucial for confirming molecular formulas and elucidating fragmentation pathways. preprints.org The characteristic cleavage of C-N bonds within the piperazine ring and between the ring and its substituents provides a structural fingerprint for identifying analogues. xml-journal.netnih.gov Finally, X-ray crystallography remains the definitive method for determining the three-dimensional solid-state structure of these compounds. wm.edu Obtaining crystal structures of novel derivatives, potentially in complex with their biological targets, provides invaluable information for understanding binding modes and guiding further design efforts. rsc.orgresearchgate.net

| Technique | Type of Information Provided | Specific Relevance to Fluorinated Piperazines | References |

|---|---|---|---|

| ¹⁹F NMR Spectroscopy | Presence, number, and chemical environment of fluorine atoms; structural connectivity through coupling constants. | Directly probes the fluoroethyl group; high sensitivity and large chemical shift dispersion are ideal for distinguishing between closely related analogues. | nih.govrsc.orgresearchgate.netaiinmr.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass-to-charge ratio, enabling unambiguous determination of the elemental formula. | Confirms successful synthesis and incorporation of all atoms in the target molecule. | preprints.orgrsc.org |

| Tandem Mass Spectrometry (MS/MS) | Structural information based on characteristic fragmentation patterns of the molecule. | Helps identify the core piperazine structure and the nature of its substituents through predictable bond cleavages. | preprints.orgxml-journal.net |

| Single-Crystal X-ray Diffraction | Precise three-dimensional atomic coordinates, bond lengths, bond angles, and conformational details in the solid state. | Unambiguously determines the stereochemistry and preferred conformation of the piperazine ring and its substituents. | wm.edursc.orgresearchgate.net |

Predictive Modeling and Artificial Intelligence in Compound Design and Activity Forecasting

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. africansciencegroup.com These computational methods can play a pivotal role in exploring the chemical space around this compound to identify novel derivatives with enhanced biological activity and optimized pharmacokinetic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique for this purpose. mdpi.com By developing mathematical models that correlate the structural or physicochemical properties (descriptors) of a series of piperazine analogues with their biological activity, researchers can predict the potency of virtual compounds before they are synthesized. mdpi.comscilit.comnih.gov For piperazine derivatives, relevant descriptors often include electronic parameters (like HOMO/LUMO energies), topological indices, and physicochemical properties (like molar refractivity and polar surface area). mdpi.comscilit.com

| AI/ML Approach | Function | Application in Piperazine Analogue Design | References |

|---|---|---|---|

| QSAR Modeling | Predicts the biological activity of new compounds based on their structural and chemical features. | Forecast the potential efficacy of unsynthesized derivatives of this compound, guiding synthetic efforts toward more potent molecules. | mdpi.comacs.orgnih.gov |

| Virtual High-Throughput Screening | Computationally screens large virtual libraries of compounds against a biological target to identify potential "hits". | Rapidly assess thousands of virtual piperazine analogues for their potential to bind to a specific protein target. | nih.govnih.gov |

| Generative Models (e.g., GANs) | Designs novel molecular structures from scratch that are optimized for specific properties (e.g., high binding affinity, low toxicity). | Create entirely new piperazine-based chemical entities with predicted high activity against a disease target. | nih.gov |

| Off-Target Prediction | Uses ML models to predict unintended interactions of a compound with other biological targets. | Identify potential liabilities or opportunities for drug repurposing by predicting the broader interaction profile of new analogues. | mdpi.com |

Expansion of In Vitro Biological Target Space and Mechanistic Studies

The piperazine nucleus is a versatile scaffold found in drugs targeting a wide array of biological systems, including those for cancer, inflammation, microbial infections, and central nervous system disorders. mdpi.comresearchgate.netresearchgate.net A significant future direction for this compound is the systematic exploration of its potential against a much broader range of biological targets.

This can be achieved through high-throughput screening (HTS) of a library of its novel derivatives. benthamdirect.com Screening these compounds against large panels of diverse biological targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and various enzymes, could uncover entirely new therapeutic applications. benthamdirect.com The identification of a "hit" from such a screen—a compound that shows significant activity against a particular target—is the first step. nih.gov

Following a primary screen, detailed mechanistic studies are essential. This involves confirming the direct interaction between the compound and the target protein, determining the binding affinity (e.g., Ki values), and elucidating the mode of action (e.g., agonist, antagonist, inhibitor). nih.gov For example, if a derivative shows activity against a specific kinase, subsequent studies would aim to confirm direct inhibition, determine the type of inhibition, and solve the co-crystal structure to understand the binding interactions at an atomic level. This systematic expansion of target space, followed by rigorous mechanistic validation, is a powerful strategy for unlocking the untapped therapeutic potential of this class of compounds.

| Biological Target Class | Therapeutic Area | Rationale for Screening Piperazine Analogues | References |

|---|---|---|---|

| Kinases | Oncology, Inflammation | Many approved kinase inhibitors contain piperazine moieties, which often occupy the solvent-exposed region of the ATP-binding pocket. | acs.org |

| G-Protein Coupled Receptors (GPCRs) | Neuroscience, Metabolism | The piperazine scaffold is a classic component of ligands for serotonin (B10506) and dopamine (B1211576) receptors, among others. | nih.govrsc.org |

| Ion Channels | Cardiovascular, Neuroscience | N,N'-disubstituted piperazines have been identified as ion channel agents. | wm.edu |

| Proteases | Virology, Oncology | Piperazine-based structures can be designed to fit into the active sites of enzymes like HIV-1 protease. | researchgate.net |

| Microbial Enzymes | Infectious Diseases | The piperazine core is present in various antibacterial and antifungal agents, suggesting it can be tailored to inhibit essential microbial pathways. | rsc.orgfgcu.edu |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Fluoroethyl)-1-methylpiperazine and its derivatives?

- Methodology : Synthesis often involves nucleophilic substitution or coupling reactions. For example:

- Alkylation : Reacting 1-methylpiperazine with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties, as seen in analogous piperazine derivatives (e.g., uses CuSO₄·5H₂O and sodium ascorbate for triazole formation) .

- Validation : Monitor reaction progress via TLC (e.g., hexane/ethyl acetate gradients) and purify using column chromatography .

Q. How can the pKa of this compound be experimentally determined?

- Methodology : Use potentiometric titration in aqueous or acetonitrile solutions. Thermodynamic parameters (ΔH°, ΔS°) can be derived via the van’t Hoff equation .

- Key Data : Piperazine derivatives with electron-withdrawing groups (e.g., fluoroethyl) typically exhibit lower pKa values due to reduced basicity. For instance, 1-methylpiperazine has pKa ~9.5 at 298 K, while fluorinated analogs may shift by 0.5–1.0 units .

Q. What spectroscopic techniques are used for structural characterization?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting in ¹H spectra) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .

- X-ray Crystallography : Resolve crystal packing and conformation (e.g., chair conformation in piperazine rings, as in ) .

Advanced Research Questions

Q. How do reaction kinetics vary in nucleophilic aromatic substitution (SNAr) involving this compound?

- Mechanistic Insight : In SNAr reactions (e.g., with nitroarenes), rate-limiting proton transfer is observed. A second molecule of the piperazine derivative can act as a base, accelerating the reaction (third-order kinetics: second-order in amine) .

- Experimental Design : Use kinetic profiling at varying temperatures (e.g., 70°C in acetonitrile) and monitor impurity formation from trace nucleophiles (e.g., unsubstituted piperazine) .

Q. What strategies optimize yield in gram-scale synthesis of fluorinated piperazine derivatives?

- Scale-Up :

- Employ reflux conditions with acetonitrile or DCM for 24–48 hours (e.g., uses 40 mL acetonitrile for a 10 mmol reaction) .

- Purify via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane gradients) .

- Impurity Control : Pre-purify starting materials (e.g., 1-methylpiperazine) to avoid cross-reactivity with trace amines .

Q. How does fluorination impact the structure-activity relationship (SAR) in piperazine-based therapeutics?

- Biological Relevance : Fluorine enhances metabolic stability and membrane permeability. For example:

- Anticancer agents: Fluorinated piperazines improve binding to kinase domains (e.g., highlights 4-fluorobenzyl fragments in tyrosine kinase inhibitors) .

- Apoptosis induction: Fluorinated derivatives (e.g., H-7 in ) modulate p53 nuclear accumulation in neuroblastoma cells .

- In Silico Tools : Molecular docking (AutoDock Vina) and DFT calculations to predict binding affinities and electronic effects .

Q. What crystallographic parameters influence the stability of this compound derivatives?

- Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.